![molecular formula C12H9NO4 B6386488 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261996-16-0](/img/structure/B6386488.png)
5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid, 95%
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Overview
Description
5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid, or 5-HPN, is a naturally occurring compound found in plants and animals, and is a major component of the human diet. It is a component of the coenzyme nicotinamide adenine dinucleotide (NADH) and is a key intermediate in the biosynthesis of vitamin B3 (niacin). 5-HPN has been studied extensively for its various biochemical and physiological effects, and has a wide range of applications in scientific research. In
Scientific Research Applications
5-HPN has a wide range of applications in scientific research. It has been used in the study of cellular respiration, the metabolism of fatty acids, and the regulation of gene expression. 5-HPN has also been used to study the role of 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid, 95% in the regulation of mitochondrial energy production. Additionally, 5-HPN has been used to study the role of 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid, 95% in the regulation of the cell cycle, and in the study of the role of 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid, 95% in the regulation of apoptosis.
Mechanism of Action
5-HPN is a coenzyme of 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid, 95% and is involved in the transfer of electrons from one molecule to another. It acts as an electron carrier, transferring electrons from one molecule to another in a series of redox reactions. It also plays a role in the regulation of metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle.
Biochemical and Physiological Effects
5-HPN has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the production of energy in cells, as well as to increase the production of ATP. It has also been found to increase the production of 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid, 95% and NADPH, which are important cofactors in many metabolic pathways. Additionally, 5-HPN has been found to have antioxidant properties, as well as to increase the activity of enzymes involved in fatty acid oxidation.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-HPN in laboratory experiments are its availability, its stability, and its low cost. 5-HPN is widely available and can be easily synthesized in the laboratory. Additionally, it is stable and can be stored for long periods of time without degrading. Furthermore, it is relatively inexpensive compared to other compounds used in scientific research.
The main limitation of using 5-HPN in laboratory experiments is its low solubility in water. 5-HPN is insoluble in water and must be dissolved in a suitable solvent before it can be used in experiments. Additionally, it is sensitive to light and should be stored in a dark environment.
Future Directions
There are a number of potential future directions for research involving 5-HPN. One potential direction is to investigate the role of 5-HPN in the regulation of gene expression. Additionally, further research could be conducted to investigate the role of 5-HPN in the regulation of mitochondrial energy production. Additionally, further research could be conducted to investigate the role of 5-HPN in the regulation of the cell cycle and apoptosis. Furthermore, further research could be conducted to investigate the potential therapeutic applications of 5-HPN, such as its potential use as an antioxidant or as an anti-inflammatory agent. Finally, further research could be conducted to investigate the potential of 5-HPN as a dietary supplement.
Synthesis Methods
5-HPN is usually synthesized through a two-step chemical process. The first step involves the condensation of 3-hydroxybenzaldehyde and 6-hydroxy-3-pyridinecarboxylic acid to form 5-(3-hydroxyphenyl)-6-hydroxynicotinic acid. The second step involves the reaction of 5-(3-hydroxyphenyl)-6-hydroxynicotinic acid with sodium hydroxide to form 5-HPN. The reaction is catalyzed by a suitable base such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide.
properties
IUPAC Name |
5-(3-hydroxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-3-1-2-7(4-9)10-5-8(12(16)17)6-13-11(10)15/h1-6,14H,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLYGDKRADVDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686961 |
Source
|
Record name | 5-(3-Hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid | |
CAS RN |
1261996-16-0 |
Source
|
Record name | 5-(3-Hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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